NF-κB Pathway Inhibition: Hederacoside D Exhibits 11.5-fold Lower Potency than Hederacoside C in HepG2 Cells
In a direct comparison using the same cellular model (TNF-α-induced NF-κB activation in human HepG2 cells), Hederacoside D exhibits markedly weaker inhibition of NF-κB activation compared to its structural analog, Hederacoside C. Hederacoside D demonstrates an IC50 of 9,200 nM, whereas Hederacoside C shows an IC50 of 800 nM [1]. This represents an 11.5-fold difference in potency, highlighting that Hederacoside D is a significantly less potent NF-κB inhibitor in this context .
| Evidence Dimension | Inhibition of TNF-α-induced NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 9,200 nM |
| Comparator Or Baseline | Hederacoside C: IC50 = 800 nM |
| Quantified Difference | 11.5-fold lower potency for Hederacoside D |
| Conditions | Human HepG2 cells, TNF-α stimulation |
Why This Matters
Researchers investigating NF-κB-mediated inflammation should prioritize Hederacoside C for higher potency, while Hederacoside D may be selected for studies requiring a weaker or alternative modulation of the pathway.
- [1] TargetMol. Hederacoside D product datasheet. TargetMol, T3790. View Source
